2-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran
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Overview
Description
2-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran is an organozinc compound used in organic synthesis. It is a solution of 2-[(1-Pyrrolidino)methyl]phenylzinc iodide in tetrahydrofuran, a common solvent. This compound is known for its reactivity and is often used in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Pyrrolidino)methyl]phenylzinc iodide typically involves the reaction of 2-[(1-Pyrrolidino)methyl]phenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(1-Pyrrolidino)methyl]phenyl iodide+Zn→2-[(1-Pyrrolidino)methyl]phenylzinc iodide
Industrial Production Methods
In an industrial setting, the production of 2-[(1-Pyrrolidino)methyl]phenylzinc iodide involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Pyrrolidino)methyl]phenylzinc iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, replacing halides or other leaving groups.
Cross-Coupling: It is widely used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Typical reagents include alkyl halides or aryl halides.
Cross-Coupling: Catalysts like palladium or nickel are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the major products are usually biaryl compounds or other complex organic molecules.
Scientific Research Applications
2-[(1-Pyrrolidino)methyl]phenylzinc iodide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules for research purposes.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(1-Pyrrolidino)methyl]phenylzinc iodide exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in cross-coupling reactions, the compound forms a complex with a palladium catalyst, which then facilitates the formation of a carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide
- 2-[(1-Pyrrolidino)methyl]phenylboronic acid
- 2-[(1-Pyrrolidino)methyl]phenylstannane
Uniqueness
Compared to similar compounds, 2-[(1-Pyrrolidino)methyl]phenylzinc iodide offers unique reactivity and selectivity in cross-coupling reactions. Its use in tetrahydrofuran as a solvent provides additional stability and solubility, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
iodozinc(1+);1-(phenylmethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N.HI.Zn/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h1-3,6H,4-5,8-10H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASYUTOIYYNQHA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=[C-]2.[Zn+]I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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